8-メトキシ-1,2,3,4-テトラヒドロイソキノリン

概要

説明

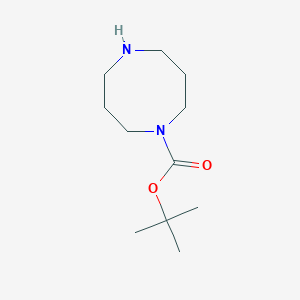

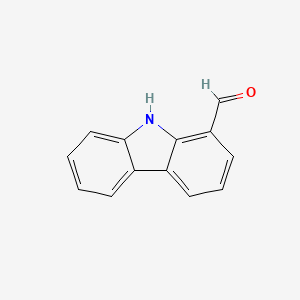

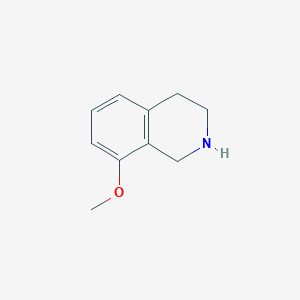

8-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains a tetrahydroisoquinoline core structure and a methoxy group attached to the 8th carbon atom . It has been studied for its potential pharmacological activities, including its ability to act as a dopamine D2 receptor agonist .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular formula of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline is C10H13NO . It contains a tetrahydroisoquinoline core structure with a methoxy group attached to the 8th carbon atom .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

8-Methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 163.22 . It is a powder with a melting point of 38-39°C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用

抗感染症用途

8-メトキシ-1,2,3,4-テトラヒドロイソキノリンを含む1,2,3,4-テトラヒドロイソキノリン (THIQ) は、さまざまな感染性病原体に対して多様な生物活性を示すことが示されています . これらの化合物は、感染症の治療のための新しい薬物を開発するために使用できます。

神経変性疾患の治療

THIQは、神経変性疾患の治療に効果的であることがわかっています . これにより、8-メトキシ-1,2,3,4-テトラヒドロイソキノリンは、アルツハイマー病やパーキンソン病などの疾患の薬物開発のための潜在的な候補となります。

抗炎症用途

THIQは、抗炎症作用を示すことが示されています . これは、8-メトキシ-1,2,3,4-テトラヒドロイソキノリンが、抗炎症薬の開発に使用できることを示唆しています。

抗がん用途

THIQは、抗がん化合物の開発において潜在的な可能性を示しています . したがって、8-メトキシ-1,2,3,4-テトラヒドロイソキノリンは、がん治療における潜在的な使用について調査することができます。

抗神経炎症用途

8-メトキシ-1,2,3,4-テトラヒドロイソキノリンを含むN-ベンジルTHIQは、抗神経炎症剤として機能することが知られています . これは、神経炎症状態の治療における潜在的な用途を示唆しています。

不斉触媒

THIQ誘導体は、キラル骨格として不斉触媒に幅広い用途があります . これは、8-メトキシ-1,2,3,4-テトラヒドロイソキノリンを、化学および生物学の多くの分野で重要なキラル分子の合成に使用できることを意味します。

作用機序

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 8-methoxy-1,2,3,4-tetrahydroisoquinoline belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq) have been shown to inhibit monoamine oxidase (mao), scavenge free radicals, and antagonize the glutamatergic system . These actions may contribute to neuroprotective effects in the central nervous system .

Biochemical Pathways

Related compounds like 1metiq have been shown to inhibit the formation of 3,4-dihydroxyphenylacetic acid and shift dopamine catabolism toward comt-dependent o-methylation . This suggests that 8-Methoxy-1,2,3,4-tetrahydroisoquinoline may also influence dopamine metabolism and other related biochemical pathways.

Result of Action

Related compounds like 1metiq have been implicated in complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Action Environment

It is known that the compound should be stored at a temperature of 4 degrees celsius to maintain its stability .

Safety and Hazards

The safety information for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The future directions of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline research could involve the development of novel THIQ analogs with potent biological activity . The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been a recent advancement . The strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base .

特性

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYNNZSFJBDSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513737 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34146-68-4 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。